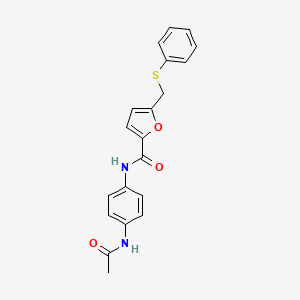

N-(4-acetamidophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-acetamidophenyl)furan-2-carboxamide” is a chemical compound with the molecular formula C13H12N2O3 .

Molecular Structure Analysis

The molecular structure of “N-(4-acetamidophenyl)furan-2-carboxamide” consists of a furan ring attached to a carboxamide group and a phenyl ring which is further substituted with an acetamido group .科学的研究の応用

Antibacterial Activities

One study focused on the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives, investigating their in vitro antibacterial activities against drug-resistant strains such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The findings highlighted the compound's significant efficacy, particularly against NDM-positive A. baumannii, compared to commercially available drugs. Computational approaches, including docking studies and molecular dynamics (MD) simulations, further validated the antibacterial activity, offering insights into the molecular interactions responsible for this effect (Siddiqa et al., 2022).

Synthesis Methodologies

Research has also been dedicated to the development of synthetic methodologies for creating furan-2-carboxamide derivatives. For instance, the palladium-catalyzed condensation of N-aryl imines with alkynylbenziodoxolones has been shown to produce multisubstituted furans. This method yields furan derivatives with diverse substituents, demonstrating the compound's versatility in synthetic organic chemistry. The process includes steps like C-C triple bond cleavage and carboxylate moiety fragmentation, highlighting a novel approach to furan synthesis (Lu et al., 2014).

Bio-imaging Applications

Another significant application involves the development of a phenoxazine-based fluorescent chemosensor for the dual-channel detection of Cd2+ and CN− ions. The sensor utilizes a furan-2-carboxamide group, showcasing its utility in sensitive and discriminative detection in bio-imaging. This chemosensor has been successfully applied for detecting Cd2+ in live cells and zebrafish larvae, underscoring its potential in environmental monitoring and biological research (Ravichandiran et al., 2020).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(4-acetamidophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-14(23)21-15-7-9-16(10-8-15)22-20(24)19-12-11-17(25-19)13-26-18-5-3-2-4-6-18/h2-12H,13H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXABNFYLYBODGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2355944.png)

![3-[1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2355945.png)

![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide](/img/no-structure.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2355952.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}({[4-(trifluoromethyl)phenyl]methyl})amino)propanoic acid](/img/structure/B2355953.png)

![6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline](/img/structure/B2355963.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2355964.png)